molecular formula C19H25N5O2 B10966065 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B10966065
M. Wt: 355.4 g/mol
InChI Key: XVNKMXKDWQLNTI-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of pyrazole derivatives, which are known for their significant pharmacological activities, including antileishmanial and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE typically involves the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. The process involves multiple steps, including the preparation of intermediate compounds, purification, and characterization using techniques such as NMR and IR spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of the Leishmania parasite . The compound’s cytotoxic effects are linked to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H25N5O2/c1-12-9-13(2)24(20-12)10-16-7-8-18(26-16)19(25)22(5)11-17-14(3)21-23(6)15(17)4/h7-9H,10-11H2,1-6H3

InChI Key

XVNKMXKDWQLNTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N(C)CC3=C(N(N=C3C)C)C)C

Origin of Product

United States

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